molecular formula C23H20N2OS B5154943 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B5154943
M. Wt: 372.5 g/mol
InChI Key: ZXHJOXQGKCUFLD-UHFFFAOYSA-N
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Description

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring system substituted with dimethyl groups and a naphthalene moiety connected via a sulfanyl-acetamide linkage

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15-7-5-11-18-16(2)13-22(25-23(15)18)27-14-21(26)24-20-12-6-9-17-8-3-4-10-19(17)20/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHJOXQGKCUFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring system can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the quinoline derivative with thiourea in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-quinoline derivative with naphthalen-1-ylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hydrogen atoms on the quinoline or naphthalene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Chlorine, bromine, sulfuric acid, aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline or naphthalene derivatives.

Scientific Research Applications

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfanyl and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The quinoline and naphthalene rings may also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
  • 2-(4,6-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
  • 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide

Uniqueness

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is unique due to the presence of both dimethyl groups on the quinoline ring and the naphthalene moiety. This combination of structural features imparts distinct electronic and steric properties, which can influence the compound’s reactivity, stability, and interactions with biological targets. The presence of the sulfanyl and acetamide groups also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with tailored properties.

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